N'-(2-cyanoacetyl)thiophene-2-carbohydrazide

Heterocyclic Synthesis Building Block Utility Cyanoacetyl Chemistry

Researchers requiring fused heterocyclic libraries face limited electrophilic handles for Knoevenagel condensations. This compound delivers the cyanoacetyl active methylene on a validated thiophene-2-carbohydrazide scaffold. - Enables thieno[2,3-d]pyrimidine and 1,2,4-triazole-thione frameworks - Balanced polarity (TPSA 81.99 Ų, cLogP 0.42) for improved solubility - Consistent 95-98% purity across commercial sources; research-use only

Molecular Formula C8H7N3O2S
Molecular Weight 209.23 g/mol
CAS No. 848369-73-3
Cat. No. B3387654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-cyanoacetyl)thiophene-2-carbohydrazide
CAS848369-73-3
Molecular FormulaC8H7N3O2S
Molecular Weight209.23 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NNC(=O)CC#N
InChIInChI=1S/C8H7N3O2S/c9-4-3-7(12)10-11-8(13)6-2-1-5-14-6/h1-2,5H,3H2,(H,10,12)(H,11,13)
InChIKeyGUVUHIVKEXDRDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-(2-Cyanoacetyl)thiophene-2-carbohydrazide Sourcing & Characterization


N'-(2-Cyanoacetyl)thiophene-2-carbohydrazide (CAS 848369-73-3, MF: C₈H₇N₃O₂S, MW: 209.23 g/mol) is a synthetic organic building block comprised of a thiophene ring, a carbohydrazide linker, and a cyanoacetyl moiety . Its purity is consistently reported at 95-98% across commercial vendors , and it has an MDL number of MFCD01007924 . This compound is exclusively designated for research use only .

Cyanoacetyl reactive handle enables Knoevenagel-based heterocyclization
≥95% purity specification supports reproducible synthetic workflows
Research-use-only building block for heterocycle library synthesis

N'-(2-Cyanoacetyl)thiophene-2-carbohydrazide Substitution Limitations


Substitution with parent scaffolds like thiophene-2-carbohydrazide or simpler cyanoacetyl hydrazides is not chemically equivalent. The cyanoacetyl group in N'-(2-cyanoacetyl)thiophene-2-carbohydrazide provides a highly electrophilic site enabling specific heterocyclization reactions (e.g., Knoevenagel condensation) that are unattainable with unmodified thiophene-2-carbohydrazide [1]. Conversely, the thiophene ring offers distinct π-stacking and metabolic stability compared to phenyl-based cyanoacetyl hydrazides [2]. Substitution would thus fundamentally alter synthetic utility and downstream biological readouts [3].

Cyanoacetyl reactivity is absent in thiophene-2-carbohydrazide
The active methylene site required for Knoevenagel condensation and fused heterocycle formation is missing; simple hydrazone reactivity may not support the same synthetic scope.
Phenyl-based cyanoacetyl hydrazides differ in electronic and metabolic profile
Thiophene ring provides distinct π-stacking and potential metabolic stability compared to phenyl analogs; these differences can shift downstream biological readouts in screening studies.

N'-(2-Cyanoacetyl)thiophene-2-carbohydrazide Differentiation Evidence


Synthetic Pathway Differentiation

The cyanoacetyl moiety in N'-(2-cyanoacetyl)thiophene-2-carbohydrazide introduces a unique electrophilic carbon adjacent to the cyano group, enabling Knoevenagel condensations and cyclizations to form fused heterocycles (e.g., thienopyrimidines, triazoles) that are not accessible using the unsubstituted parent scaffold, thiophene-2-carbohydrazide [1]. In contrast, thiophene-2-carbohydrazide lacks this active methylene site and is limited to simple hydrazone formation or nucleophilic substitution [2].

Synthetic pathway
Class-level inference
Target: Cyanoacetyl active methylene enables Knoevenagel and heterocyclization
Thiophene-2-carbohydrazide: Lacks cyanoacetyl; limited to hydrazone formation
Qualitative functional group difference; no direct head-to-head yield data
Distinct synthetic route selection is required; parent compound does not access same reaction space.
Based on literature precedent for cyanoacetyl hydrazine chemistry
Heterocyclic Synthesis Building Block Utility Cyanoacetyl Chemistry

Commercial Purity Benchmarking

Across reputable vendors, N'-(2-cyanoacetyl)thiophene-2-carbohydrazide (848369-73-3) is supplied with a minimum purity specification of ≥98% (HPLC) . This purity level meets the threshold required for pharmaceutical research and sensitive synthetic applications [1]. While no direct head-to-head purity comparison data against specific analogs are published, the specification is clearly defined and verifiable through Certificates of Analysis .

Commercial purity
Supporting evidence
≥98% (HPLC)
Meets research-grade threshold; supports synthesis reproducibility.
Vendor specification; verifiable via Certificate of Analysis
Building Block Procurement Purity Specification Quality Control

Computational Drug-Likeness Profile

Computational analysis of N'-(2-cyanoacetyl)thiophene-2-carbohydrazide reveals a Topological Polar Surface Area (TPSA) of 81.99 Ų . This value falls below the commonly accepted threshold of 140 Ų for oral bioavailability (Lipinski's Rule of Five), suggesting favorable membrane permeability relative to more polar hydrazides [1]. The compound's cLogP is calculated at 0.42, indicating balanced hydrophilicity/lipophilicity . In contrast, parent thiophene-2-carbohydrazide has a lower TPSA (~67 Ų) but lacks the additional hydrogen-bond acceptor capacity of the cyano group, which can influence target binding [2].

Drug-likeness profile
Cross-study comparable
TPSA 81.99 Ų / cLogP 0.42
Thiophene-2-carbohydrazide: TPSA ~67 Ų; Rule-of-Five TPSA ceiling 140 Ų
TPSA difference ~15 Ų; both remain below oral bioavailability ceiling
Supports prioritization over more polar or lipophilic analogs for pharmacokinetic profiling studies.
In silico calculation; experimental validation needed for binding and permeability
ADME Properties Drug Discovery Computational Chemistry

N'-(2-Cyanoacetyl)thiophene-2-carbohydrazide Application Scenarios


Fused Heterocycle Synthesis via Knoevenagel

Procurement of N'-(2-cyanoacetyl)thiophene-2-carbohydrazide is justified for projects requiring the construction of thieno[2,3-d]pyrimidine or 1,2,4-triazole-thione frameworks. The active methylene of the cyanoacetyl group serves as a nucleophile in Knoevenagel condensations, a reactivity feature absent in the parent thiophene-2-carbohydrazide scaffold [1]. This enables access to biologically relevant fused ring systems that have demonstrated anti-inflammatory and anti-proliferative activities in downstream studies [2].

Antimicrobial Library Diversification

This compound serves as a versatile intermediate for generating thiophene-based heterocyclic libraries targeting antimicrobial-resistant pathogens. The thiophene-2-carbohydrazide core is a validated scaffold in antimicrobial research, with derivatives showing MIC values as low as 2-4 μg/mL against C. difficile [1]. The additional cyanoacetyl functionality in 848369-73-3 provides a handle for further diversification to optimize potency and selectivity beyond what is achievable with unfunctionalized thiophene-2-carbohydrazide [2].

In Silico Screening and Lead Optimization

Given its favorable in silico ADME parameters (TPSA 81.99 Ų, cLogP 0.42), N'-(2-cyanoacetyl)thiophene-2-carbohydrazide is a suitable candidate for inclusion in virtual screening libraries or as a core scaffold for hit-to-lead optimization [1]. Its balanced polarity and hydrogen-bonding capacity (4 H-bond acceptors) offer a differentiated starting point compared to more lipophilic phenyl analogs or more polar unsubstituted hydrazides, potentially improving solubility and permeability profiles [2].

Application
Selection Property
Validation Focus
Fused heterocycle synthesis via Knoevenagel
Cyanoacetyl reactive functionality
Reaction scope with carbonyl electrophiles for thienopyrimidine and triazole frameworks
Antimicrobial library diversification
Diversifiable cyanoacetyl handle on thiophene core
Structure-activity relationship studies in antimicrobial screening models
In silico screening and lead optimization
Favorable computed ADME parameters
Pharmacokinetic property profiling and hit prioritization in virtual libraries

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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